4-(2-Methylthiazol-5-yl)benzonitrile
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Overview
Description
4-(2-Methylthiazol-5-yl)benzonitrile is a heterocyclic compound that features a thiazole ring fused with a benzonitrile moiety. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
The synthesis of 4-(2-Methylthiazol-5-yl)benzonitrile typically involves the reaction of 2-methylthiazole with a benzonitrile derivative under specific conditions. One common method involves the use of a palladium-catalyzed direct coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-(2-Methylthiazol-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Methylthiazol-5-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Methylthiazol-5-yl)benzonitrile involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, thiazole derivatives are known to inhibit matrix metalloproteinases and kinases, which are involved in cancer progression .
Comparison with Similar Compounds
4-(2-Methylthiazol-5-yl)benzonitrile can be compared with other thiazole derivatives, such as:
2-(4-Methylthiazol-5-yl)benzonitrile: Similar structure but different substitution pattern.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring fused with a thiazole ring.
4-(2-Ethyl-4-methylthiazol-5-yl)benzonitrile: Similar structure with an ethyl group substitution. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H8N2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H8N2S/c1-8-13-7-11(14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 |
InChI Key |
RTRIIKGUCYHLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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